molecular formula C14H8F6O B14091015 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14091015
M. Wt: 306.20 g/mol
InChI Key: HLMIHQRWUUZZJE-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is a synthetic organic compound. It belongs to the class of aromatic compounds, characterized by the presence of multiple fluorine atoms and a trifluoromethyl group. These features often impart unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

    Halogenation: Introduction of fluorine atoms into the aromatic ring.

    Etherification: Formation of the phenoxy group.

    Methylation: Addition of the methyl group.

Common reagents used in these reactions include fluorinating agents (e.g., Selectfluor), phenol derivatives, and methylating agents (e.g., methyl iodide). Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of fluorine atoms with other functional groups.

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the aromatic ring to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-(2-fluoro-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(4-methyl-phenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)benzene

Uniqueness

1,3-Difluoro-2-(2-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H8F6O

Molecular Weight

306.20 g/mol

IUPAC Name

1,3-difluoro-2-(2-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F6O/c1-7-2-3-12(9(15)4-7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3

InChI Key

HLMIHQRWUUZZJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F

Origin of Product

United States

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